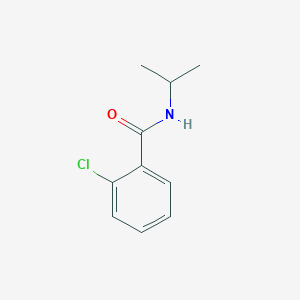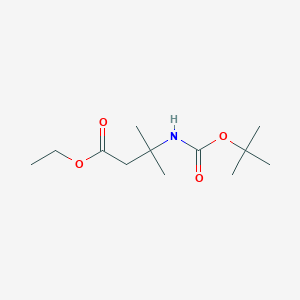
3-Bromo-5-fluoropiridina
Descripción general
Descripción
3-Bromo-5-fluoropyridine is an organic compound with the molecular formula C5H3BrFN. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by bromine and fluorine atoms, respectively. This compound is of significant interest due to its unique chemical properties and its utility in various scientific research and industrial applications.
Aplicaciones Científicas De Investigación
3-Bromo-5-fluoropyridine has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Bromo-5-fluoropyridine can be synthesized through several methods. One common method involves the bromination of 5-fluoropyridine. The reaction typically uses bromine or a bromine-containing compound as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Another method involves the use of 3-amino-5-bromopyridine as a starting material. This compound undergoes diazotization followed by fluorination to yield 3-Bromo-5-fluoropyridine . The reaction conditions include the use of tetrafluoroboric acid and sodium nitrite at low temperatures, followed by treatment with a fluorinating agent.
Industrial Production Methods: Industrial production of 3-Bromo-5-fluoropyridine typically involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used.
Major Products:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-fluoropyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution and coupling reactions. The presence of both bromine and fluorine atoms in the pyridine ring enhances its reactivity and allows for selective functionalization at specific positions .
Comparación Con Compuestos Similares
- 2-Bromo-5-fluoropyridine
- 4-Bromo-2-fluoropyridine
- 3-Fluoropyridine
- 5-Bromo-3-fluoropyridine-2-carbonitrile
Comparison: 3-Bromo-5-fluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity and selectivity in chemical reactions, compared to other similar compounds .
Propiedades
IUPAC Name |
3-bromo-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-1-5(7)3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNNBQRRIHKFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356173 | |
| Record name | 3-bromo-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407-20-5 | |
| Record name | 3-bromo-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-bromo-5-fluoropyridine a useful compound in organic synthesis?
A1: 3-Bromo-5-fluoropyridine is a valuable building block in organic synthesis because it contains both a bromine and a fluorine atom. These halogens can be selectively manipulated in subsequent reactions. The research paper demonstrates its utility by highlighting a novel method for its synthesis. [] This method involves a one-pot procedure where readily available 3,5-dibromopyridine undergoes a bromine-magnesium exchange followed by electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI). This approach provides a convenient route to introduce fluorine into the molecule, showcasing the potential of 3-bromo-5-fluoropyridine as a versatile intermediate for synthesizing more complex fluorinated compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine](/img/structure/B183845.png)
![(2Z)-1,3,3-trimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;perchlorate](/img/structure/B183846.png)
